2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine
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Overview
Description
2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This particular compound is characterized by the presence of a morpholine ring substituted with two methyl groups and a methoxyphenyl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pteridine core.
Formation of the Morpholine Ring: The morpholine ring can be formed through a cyclization reaction involving a suitable diamine and a dihaloalkane, followed by methylation to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.
Comparison with Similar Compounds
2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine can be compared with other similar compounds, such as:
2-(2,6-dimethylmorpholin-4-yl)-N-phenylpteridin-4-amine: Lacks the methoxy group, which may result in different chemical and biological properties.
2-(2,6-dimethylmorpholin-4-yl)-N-(4-chlorophenyl)pteridin-4-amine: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and interactions.
2-(2,6-dimethylmorpholin-4-yl)-N-(4-nitrophenyl)pteridin-4-amine: The presence of a nitro group may significantly impact its electronic properties and biological activity.
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-10-25(11-13(2)27-12)19-23-17-16(20-8-9-21-17)18(24-19)22-14-4-6-15(26-3)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGSBQDJCZFAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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